molecular formula C14H10Cl2OS B1597517 3,4-Dichloro-4'-(methylthio)benzophenone CAS No. 73242-10-1

3,4-Dichloro-4'-(methylthio)benzophenone

Cat. No. B1597517
CAS RN: 73242-10-1
M. Wt: 297.2 g/mol
InChI Key: WFXFOBIBDCWEHF-UHFFFAOYSA-N
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Description

3,4-Dichloro-4'-(methylthio)benzophenone, otherwise known as MDTBP, is a synthetic aromatic compound with a wide range of applications in the fields of science and technology. It is a highly versatile compound, with a wide range of uses due to its unique properties.

Scientific Research Applications

1. Photopolymerizations and Oxetane Synthesis

Research has shown the potential of 3,4-Dichloro-4'-(methylthio)benzophenone in photopolymerizations. For example, it has been used in the stereoselective and regiospecific Paterno–Büchi reaction for oxetane synthesis. Methyl vinyl sulphides, including compounds similar to 3,4-Dichloro-4'-(methylthio)benzophenone, have been found effective in trapping excited benzophenone, leading to the formation of 3-methylthio-oxetanes with selectivity for certain configurations (Morris, Smith, & Walsh, 1987).

2. Chemical Analysis in Food Products

Benzophenone derivatives, closely related to 3,4-Dichloro-4'-(methylthio)benzophenone, are used as photo-initiators in packaging materials. A study presented a method for the analysis of benzophenone and 4-methylbenzophenone in breakfast cereals, highlighting their prevalence in food packaging and the importance of monitoring their presence in food products (Van Hoeck et al., 2010).

3. Environmental Degradation and Treatment Studies

Several studies have focused on the degradation and treatment of benzophenone derivatives in the environment. For example, research on the phototransformation of dichlorophen, a compound structurally similar to 3,4-Dichloro-4'-(methylthio)benzophenone, has provided insights into the environmental behavior of these compounds (Mansfield & Richard, 1996). The degradation of benzophenone-3 by ozonation in aqueous solutions has also been studied, showing the reaction kinetics and formation of intermediates, crucial for understanding the environmental impact of similar compounds (Guo et al., 2016).

4. Photocatalytic Degradation in Water Treatment

The photocatalytic degradation of benzophenone-3, a UV filter similar to 3,4-Dichloro-4'-(methylthio)benzophenone, has been investigated using various photocatalysts. Studies on PbO/TiO2 and Sb2O3/TiO2 for the degradation of Benzophenone-3 have demonstrated their effectiveness and potential for water treatment applications (Wang et al., 2019).

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2OS/c1-18-11-5-2-9(3-6-11)14(17)10-4-7-12(15)13(16)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXFOBIBDCWEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374186
Record name 3,4-Dichloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-(methylthio)benzophenone

CAS RN

73242-10-1
Record name (3,4-Dichlorophenyl)[4-(methylthio)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73242-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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